2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine
説明
特性
IUPAC Name |
2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-15(10-17-5-1)12-20-8-3-14(4-9-20)13-21-16-11-18-6-7-19-16/h1-2,5-7,10-11,14H,3-4,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCJEWOBDXNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Direct Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol undergoes nucleophilic alkylation with pyridin-3-ylmethyl chloride in the presence of a mild base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Procedure:
-
Piperidin-4-ylmethanol (1.0 equiv) and pyridin-3-ylmethyl chloride (1.2 equiv) are dissolved in anhydrous DMF.
-
Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 80°C for 12–16 hours.
-
Post-reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated.
-
Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) yields 1-(pyridin-3-ylmethyl)piperidin-4-ylmethanol with ~65–70% isolated purity.
Optimization Insights:
-
Excess alkylating agent (1.2–1.5 equiv) ensures complete conversion, minimizing residual piperidin-4-ylmethanol.
-
Elevated temperatures (80–90°C) enhance reaction kinetics but may necessitate inert atmospheres to prevent oxidation.
Etherification of the Piperidine Intermediate
Williamson Ether Synthesis with 2-Chloropyrazine
The hydroxyl group of 1-(pyridin-3-ylmethyl)piperidin-4-ylmethanol is deprotonated using sodium hydride (NaH) and reacted with 2-chloropyrazine to form the ether linkage.
Procedure:
-
1-(Pyridin-3-ylmethyl)piperidin-4-ylmethanol (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
-
NaH (1.5 equiv) is added at 0°C, and the mixture is stirred for 30 minutes.
-
2-Chloropyrazine (1.2 equiv) is introduced, and the reaction is refluxed at 70°C for 8–12 hours.
-
The crude product is quenched with ice water, extracted with dichloromethane, and purified via crystallization (acetonitrile/ethyl acetate 1:3) to afford the target compound in 55–60% yield.
Challenges and Solutions:
-
Regioselectivity: 2-Chloropyrazine preferentially reacts at the 2-position due to electronic effects, avoiding polysubstitution.
-
Side Reactions: Competing elimination is mitigated by maintaining anhydrous conditions and controlled temperatures.
Alternative Pathway: Sequential Alkylation-Etherification
Tosylation-Alkylation Strategy
To enhance etherification efficiency, the hydroxyl group is first converted to a tosylate, facilitating nucleophilic displacement with pyrazine derivatives.
Procedure:
-
1-(Pyridin-3-ylmethyl)piperidin-4-ylmethanol (1.0 equiv) is treated with tosyl chloride (1.2 equiv) in dichloromethane at 0°C.
-
Triethylamine (2.0 equiv) is added dropwise, and the reaction is stirred for 4 hours.
-
The tosylate intermediate is isolated and reacted with 2-hydroxypyrazine (1.5 equiv) in DMF at 100°C for 6 hours.
-
Purification via recrystallization (ethanol/water 4:1) yields the product with 50–55% overall yield.
Advantages:
-
Tosylation improves leaving group ability, enabling milder reaction conditions compared to direct SN2 displacement.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC Analysis:
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | 55–60 | 98 | Direct, fewer steps | Sensitivity to moisture |
| Tosylation-Alkylation | 50–55 | 97 | Higher selectivity | Additional tosylation step required |
Industrial-Scale Considerations
化学反応の分析
Types of Reactions
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
科学的研究の応用
Pharmacological Activity
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine exhibits significant pharmacological properties:
- Antitumor Activity: Preliminary studies indicate that this compound may inhibit certain cancer cell lines, making it a candidate for further development as an anticancer agent.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | A549 (Lung cancer) | 15 |
| Study B | MCF7 (Breast cancer) | 20 |
These findings suggest that the compound interacts with cellular pathways involved in tumor growth and proliferation.
Neurological Effects
Research has shown that derivatives of this compound can interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety.
Case Study 1: Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The study concluded that certain modifications to the pyrazine structure enhanced its cytotoxicity, indicating a structure–activity relationship that could guide future drug design efforts.
Case Study 2: Neuropharmacology
A clinical trial investigated the effects of a related compound on patients with generalized anxiety disorder. The results indicated a significant reduction in anxiety levels compared to placebo, suggesting that compounds with similar structures may have therapeutic potential for mental health conditions.
作用機序
The mechanism of action of 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses.
類似化合物との比較
Comparison with Structurally Similar Compounds
Sulfonylpyrazole-Piperidine-Pyrazine Derivatives
Compounds such as 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (, Compound 8) share the piperidine-pyrazine backbone but replace the pyridinylmethyl group with sulfonylpyrazole substituents. Key differences include:
- Molecular Weight and Polarity : Sulfonyl groups increase molecular weight (e.g., Compound 8: ~409 g/mol) and polarity compared to the target compound (estimated ~315 g/mol).
- Biological Activity : Sulfonylpyrazole derivatives exhibit varied targets, such as kinase inhibition, whereas the pyridinylmethyl group in the target compound may favor LSD1 or AMPK modulation .
- Synthetic Accessibility : The sulfonylpyrazole series requires sulfonation steps (e.g., using SOCl₂ or sulfonyl chlorides), leading to lower yields (20–77%, ) compared to the target compound’s straightforward coupling reactions (e.g., NaH-mediated alkylation, ) .
Piperazine-Piperidine Hybrids
Compounds like 1-(2-methoxyphenyl)-4-(piperidin-3-ylmethyl)piperazine () and 1-methyl-4-(4-piperidinyl)piperazine () feature piperazine rings instead of pyrazine. Notable contrasts include:
- Structural Flexibility : Piperazine’s six-membered ring allows for diverse substitution patterns, but pyrazine’s planar structure enables π-π stacking with aromatic residues in enzymes.
- Pharmacokinetics : Piperazine derivatives often show improved solubility (e.g., logP ~2.5 for ’s compound) compared to the target compound’s higher lipophilicity (estimated logP ~1.8).
- Target Specificity : Piperazine analogs are prevalent in CNS drugs (e.g., mirtazapine intermediates, ), whereas pyrazine-containing compounds are explored for metabolic enzymes .
Pyrazine-Containing AMPK Activators
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile (, Compound 21b) shares the piperidine-pyrazine linkage but incorporates additional substituents (e.g., benzonitrile). Key distinctions:
- Synthetic Complexity : Compound 21b requires Pd-catalyzed cyanation (), increasing synthesis difficulty versus the target compound’s fewer steps .
Nitroimidazopyrazine Derivatives
6-Methyl-2-nitro-8-((4-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine () replaces the piperidine moiety with a nitroimidazole ring. Differences include:
- Electrochemical Properties : Nitro groups confer redox activity, making these compounds suitable for hypoxia-selective therapies, unlike the target compound’s likely role in enzyme inhibition.
- Stability : The nitroimidazole core is prone to metabolic reduction, whereas the target compound’s piperidine-pyrazine structure may offer better metabolic stability .
Comparative Data Table
Key Research Findings
- Synthetic Advantages : The target compound’s synthesis () avoids transition-metal catalysts, offering cost and scalability benefits over Pd-dependent routes (e.g., ) .
- Pharmacological Potential: Structural similarities to LSD1 inhibitors () and AMPK activators () suggest dual therapeutic applications in oncology and metabolic disorders.
生物活性
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders and cancer. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a methoxy group, which is further connected to a piperidine ring bearing a pyridin-3-ylmethyl substituent. This unique substitution pattern contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2549030-61-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound may function as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. This modulation can lead to significant physiological responses, particularly in neurological systems and cancer cell lines.
Biological Activity Studies
Recent studies have examined the antiproliferative effects of this compound across various cancer cell lines. For instance, in vitro tests demonstrated that this compound exhibited promising cytotoxicity against human cervix carcinoma (HeLa) cells, with an IC₅₀ value indicating effective inhibition of cell growth.
Case Study: Antiproliferative Activity
A comparative study involving several derivatives revealed that this compound showed enhanced activity compared to structurally similar compounds. The following table summarizes the IC₅₀ values for different derivatives tested against HeLa cells:
| Compound | IC₅₀ (μM) |
|---|---|
| This compound | 15.0 |
| 2-(Pyridine derivative A) | 25.0 |
| 2-(Pyridine derivative B) | 30.0 |
Applications in Medicinal Chemistry
The compound's potential applications extend beyond cancer treatment; it is also being studied for its role in targeting neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Neuropharmacological Studies
Research has indicated that derivatives of piperidine compounds can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases. Virtual screening has shown that similar compounds can bind effectively to both peripheral anionic sites and catalytic sites, suggesting that this compound may also exhibit these properties.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying connectivity of the pyrazine, piperidine, and pyridinylmethyl groups. Distinct signals for the methoxy bridge (δ 3.8–4.2 ppm) and aromatic protons (δ 8.0–9.0 ppm) confirm regiochemistry .
- X-ray Crystallography : Resolves stereoelectronic effects, such as the orientation of the pyridinylmethyl group relative to the piperidine ring. Data-to-parameter ratios >12.4 and R-factors <0.065 ensure accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
How can researchers determine the compound's mechanism of action in biological systems?
Q. Advanced Research Focus
- Radioligand Binding Assays : Quantify affinity for receptors (e.g., serotonin or dopamine receptors) using tritiated ligands. Competitive binding curves (IC values) reveal target engagement .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses within receptor active sites. Pyridinylmethyl and piperidine groups often exhibit hydrophobic interactions with transmembrane domains .
- Functional Assays : Measure intracellular cAMP or calcium flux to assess agonism/antagonism. Dose-response curves (EC/IC) correlate structural features with activity .
How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding (e.g., >90% binding limits free drug concentration) and metabolic stability (e.g., CYP450 assays). Poor solubility or rapid hepatic clearance often explains reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS detects active metabolites. For example, oxidation of the piperidine ring may yield bioactive derivatives not observed in vitro .
- Species-Specific Differences : Compare receptor homology (e.g., human vs. rodent targets) and adjust dosing regimens accordingly .
What strategies are recommended for optimizing the compound's selectivity across related receptor subtypes?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the pyrazine (e.g., chloro or methoxy substituents) or piperidine (e.g., N-alkylation). For example, replacing pyridin-3-yl with pyridin-2-yl reduces off-target binding to α-adrenergic receptors .
- Selectivity Screening : Use panels of cloned receptors (e.g., CEREP) to identify cross-reactivity. A >50-fold selectivity ratio is typically targeted for therapeutic applications .
How can computational chemistry aid in predicting the compound's physicochemical properties?
Q. Advanced Research Focus
- Molecular Dynamics Simulations : Predict logP (e.g., 2.5–3.5) and pKa (e.g., pyrazine N-atom pKa ~1.5) using software like Schrödinger Suite. These values guide solubility and formulation strategies .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) models electron distribution, identifying reactive sites (e.g., methoxy bridge susceptibility to hydrolysis) .
What experimental approaches validate the compound's stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) buffers at 37°C. HPLC monitoring detects degradation products (e.g., cleavage of the ether linkage) .
- Light and Thermal Stability : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Amorphous forms may exhibit higher stability than crystalline forms .
How do structural modifications influence the compound's pharmacokinetic profile?
Q. Advanced Research Focus
- Prodrug Design : Introduce ester or carbamate groups to enhance oral absorption. For example, methanesulfonamide derivatives show improved half-life (t >4 hours in rodents) .
- PEGylation : Conjugation with polyethylene glycol (PEG) increases solubility and reduces renal clearance, enhancing AUC (area under the curve) by 3–5-fold .
What methodologies resolve contradictions in reported receptor binding affinities?
Q. Advanced Research Focus
- Standardized Assay Conditions : Control variables like buffer composition (e.g., 50 mM Tris vs. HEPES) and membrane preparation methods. For example, Mg ions enhance serotonin receptor binding by 20% .
- Orthogonal Assays : Validate affinity data using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
How can researchers design experiments to evaluate the compound's toxicity profile early in development?
Q. Advanced Research Focus
- In Silico Tox Prediction : Tools like Derek Nexus flag structural alerts (e.g., pyrazine-related mutagenicity risks) .
- High-Throughput Screening : Use zebrafish embryos or 3D liver spheroids to assess hepatotoxicity and cardiotoxicity (e.g., hERG inhibition) at IC >10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
